3-(Benzylamino)pyridine-4-carboxylic acid is a heterocyclic organic compound characterized by a pyridine ring substituted with a benzylamino group and a carboxylic acid functional group. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula for this compound is CHNO, and it has a CAS number of 1461601-25-1.
The compound can be synthesized from readily available starting materials, primarily involving the modification of pyridine derivatives. Its synthesis typically involves multiple steps, including nitration, reduction, benzylation, and carboxylation processes.
3-(Benzylamino)pyridine-4-carboxylic acid can be classified as an aromatic amine and a carboxylic acid derivative. It falls under the category of pyridine derivatives, which are known for their diverse biological activities.
The synthesis of 3-(benzylamino)pyridine-4-carboxylic acid generally follows a multi-step synthetic route:
In industrial settings, the synthesis may be optimized for large-scale production using continuous flow reactors and automated systems to enhance efficiency and control over reaction conditions. Techniques such as crystallization and chromatography are employed for purification.
The molecular structure of 3-(benzylamino)pyridine-4-carboxylic acid features a pyridine ring with the following substituents:
This arrangement contributes to its chemical reactivity and biological activity.
3-(Benzylamino)pyridine-4-carboxylic acid can participate in several chemical reactions:
The mechanism of action for 3-(benzylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The benzylamino moiety can engage in hydrogen bonding or hydrophobic interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the carboxylic acid group may participate in ionic interactions, which enhances binding affinity and specificity towards biological targets.
Relevant data on melting point, boiling point, and other specific properties are often determined through empirical methods but are not universally reported in literature sources for this specific compound .
3-(Benzylamino)pyridine-4-carboxylic acid has several scientific applications:
The pyridine-4-carboxylic acid (isonicotinic acid) scaffold provides a geometrically constrained framework where the carboxylic acid group is para to the nitrogen atom. This arrangement confers distinctive electronic and supramolecular properties:
Table 1: Comparative Acidity of Pyridine Carboxylic Acid Isomers
Isomer | pKa (H₂O, 25°C) | Relative Acidity vs. Benzoic Acid (pKa 4.2) |
---|---|---|
Pyridine-2-carboxylic | 4.4 | Slightly weaker |
Pyridine-3-carboxylic | 5.0 | Weaker |
Pyridine-4-carboxylic | 4.2 | Similar |
Pyrrole-3-carboxylic | 5.0 | Weaker |
Data sourced from experimental measurements in aqueous systems [2].
Table 2: Key Molecular Descriptors of 3-(Benzylamino)pyridine-4-carboxylic Acid
Property | Value/Description | Method |
---|---|---|
Molecular Formula | C₁₃H₁₂N₂O₂ | HR-ESMS |
SMILES | C1=CC=C(C=C1)CNC2=C(C=CN=C2)C(=O)O | Canonical representation |
Predicted CCS (Ų) [M+H]⁺ | 149.4 | Computational modeling |
Hydrogen Bond Donors | 2 (NH, OH) | Structure analysis |
Hydrogen Bond Acceptors | 3 (pyridyl N, carbonyl O, carboxylate O) | Structure analysis |
Data compiled from PubChem and crystallographic studies [4] [7].
The benzylamino group (-NH-CH₂-Ph) introduces steric bulk, electronic modulation, and synthetic versatility to the pyridine core:
Table 3: Substituent Effects on Pyridine Reactivity
C3-Substituent | Electronic Effect | Directing Influence | Synthetic Applications |
---|---|---|---|
Benzylamino | Strong +R | Ortho/para to N | Enzyme inhibitors, spin-crossover complexes |
Carboxy | Strong -I | Meta | Decarboxylative coupling, anion formation |
Trifluoromethyl | Strong -I | Ortho/para to CF₃ | Electron-deficient pharmacophores |
Methoxy | Moderate +R | Ortho/para to O | Ligands for asymmetric catalysis |
Derived from reactivity studies in substituted pyridines [3] [5] [8].
The chemistry of pyridine carboxylic acids evolved from early isolations of natural products to rational drug design:
Table 4: Historical Milestones in Pyridine Carboxylic Acid Chemistry
Year | Development | Significance |
---|---|---|
1876 | Synthesis of pyridine-4-carboxylic acid | First systematic route to isonicotinic acid |
1912 | Isolation of nicotinic acid as vitamin B₃ | Established biological role of pyridine carboxylates |
1952 | Introduction of isoniazid for tuberculosis | Validated pyridine-4-carboxylic acid as drug scaffold |
1983 | Niacin (nicotinic acid) approval for hyperlipidemia | Demonstrated metabolic modulation potential |
2005 | Sorafenib (C4-amide pyridine) approval | Pioneered kinase inhibitors with pyridine core |
2019 | Elexacaftor (C3-aminopyridine) approval | Highlighted C3-substituted derivatives for CFTR modulation |
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: